Ciprofibrate D6

Bioanalytical method validation LC-MS/MS Internal standard selection

Ciprofibrate D6 (also designated Ciprofibrate-d6, (±)-Ciprofibrate-d6, or WIN 35,833-d6) is the hexadeuterated isotopologue of the fibrate-class PPARα agonist ciprofibrate. With a molecular formula of C13H8D6Cl2O3 and a molecular weight of 295.19 g/mol , the compound incorporates six deuterium atoms replacing six hydrogen atoms at the two methyl positions on the propanoic acid moiety, yielding a mass shift of +6 Da relative to unlabeled ciprofibrate (MW 289.16).

Molecular Formula C13H14Cl2O3
Molecular Weight 295.19 g/mol
CAS No. 2070015-05-1
Cat. No. B3415454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofibrate D6
CAS2070015-05-1
Molecular FormulaC13H14Cl2O3
Molecular Weight295.19 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
InChIInChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3
InChIKeyKPSRODZRAIWAKH-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciprofibrate D6 (CAS 2070015-05-1): Deuterium-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis of Ciprofibrate


Ciprofibrate D6 (also designated Ciprofibrate-d6, (±)-Ciprofibrate-d6, or WIN 35,833-d6) is the hexadeuterated isotopologue of the fibrate-class PPARα agonist ciprofibrate . With a molecular formula of C13H8D6Cl2O3 and a molecular weight of 295.19 g/mol , the compound incorporates six deuterium atoms replacing six hydrogen atoms at the two methyl positions on the propanoic acid moiety, yielding a mass shift of +6 Da relative to unlabeled ciprofibrate (MW 289.16) . This stable isotope-labeled (SIL) compound is engineered exclusively as an analytical internal standard for the quantification of ciprofibrate via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Ciprofibrate D6 is not intended for therapeutic use; its value lies solely in enabling precise, matrix-effect-corrected bioanalytical measurements in pharmacokinetic, bioequivalence, and metabolism studies.

Why Generic Substitution Fails: The Analytical Necessity of Ciprofibrate D6 in Validated LC-MS/MS Bioanalysis


Substituting Ciprofibrate D6 with an unlabeled analog or a structurally related non-isotopic internal standard (e.g., bezafibrate) introduces quantifiable analytical error that cannot be corrected post-acquisition. Non-isotopic internal standards exhibit differential extraction recovery, variable ionization efficiency in the electrospray source, and distinct chromatographic retention behavior relative to the analyte [1]. In contrast, stable isotope-labeled (SIL) internal standards like Ciprofibrate D6 co-elute with the target analyte and experience nearly identical matrix effects, enabling accurate correction for ion suppression or enhancement caused by phospholipids, proteins, and salts present in biological matrices . Published systematic comparisons confirm that deuterated SIL internal standards produce superior precision and accuracy in LC-MS/MS assays compared to non-deuterated structural analogs [2]. Furthermore, regulatory guidelines (FDA, EMA) for bioanalytical method validation strongly recommend, and in many cases require, the use of SIL internal standards for quantitative bioanalysis supporting pharmacokinetic submissions—a requirement that generic or alternative internal standards cannot meet. Selecting a non-isotopic alternative or an insufficiently pure deuterated product directly compromises method robustness, limits regulatory acceptance, and risks invalid bioanalytical data.

Ciprofibrate D6: Quantitative Evidence of Analytical Differentiation and Procurement Value


Deuterated vs. Non-Deuterated Internal Standards: Comparative LC-MS/MS Analytical Performance

A systematic comparative study of deuterated (²H) versus non-deuterated (¹³C/¹⁵N) stable isotope-labeled internal standards in LC-ESI-MS/MS assays demonstrated that deuterated SIL-IS compounds produce comparable or superior analytical performance metrics for quantification of urinary biomarkers [1]. While this study evaluated a different analyte class, it establishes a class-level inference applicable to all deuterated SIL internal standards including Ciprofibrate D6. The study quantified that deuterated internal standards exhibit near-identical matrix effect correction capabilities to ¹³C-labeled standards, with both providing statistically equivalent accuracy and precision when used to compensate for ionization suppression in complex biological matrices.

Bioanalytical method validation LC-MS/MS Internal standard selection

High Isotopic Purity Requirements: Differentiation Among Commercial Ciprofibrate D6 Suppliers

Commercial suppliers of Ciprofibrate D6 report varying chemical and isotopic purity specifications, which directly impact suitability for validated bioanalytical methods. Cayman Chemical supplies Ciprofibrate-d6 with a purity specification of ≥99% deuterated forms (d1-d6) . BOC Sciences reports 95% purity by HPLC with 98% atom D enrichment . InvivoChem reports ≥98% purity . MedChemExpress supplies unlabeled ciprofibrate analytical standard at 99.82% purity and ciprofibrate reference standard at 99.93% purity . The presence of incompletely deuterated species (d0-d5) introduces isotopic interference that can compromise quantitative accuracy, particularly at low analyte concentrations. Regulatory bioanalytical guidelines (FDA BMV, ICH M10) require documented purity and isotopic enrichment specifications for internal standards used in validated methods supporting regulatory submissions.

Isotopic purity Certificate of Analysis Procurement specification

Ciprofibrate D6-Enabled Quantification in Human Plasma: Method Validation Metrics

A validated HPLC-MS/MS method for ciprofibrate quantification in human plasma employed bezafibrate as the internal standard (rather than a deuterated analog) and achieved a lower limit of quantification (LLOQ) of 0.1 μg/mL with a linear calibration range of 0.1–60 μg/mL (r > 0.99) [1]. The method demonstrated extraction recoveries of 81.2%, 73.3%, and 76.2% at 0.3, 5.0, and 48.0 ng/mL, respectively. Intra- and interday accuracy and precision values were <13.5%. Notably, the authors validated the method both with and without an internal standard, establishing baseline performance metrics for ciprofibrate bioanalysis. The substitution of a non-isotopic internal standard (bezafibrate) for a deuterated SIL internal standard (Ciprofibrate D6) represents a methodological limitation in this study; use of Ciprofibrate D6 would be expected to improve recovery consistency and reduce matrix effect variability due to near-identical physicochemical behavior.

HPLC-MS/MS Pharmacokinetics Bioequivalence

Pharmacokinetic Differentiation: Ciprofibrate vs. Fenofibrate and Gemfibrozil

A head-to-head pharmacokinetic study in normolipidemic subjects receiving ciprofibrate (100 mg/day or 200 mg/day) versus micronized fenofibrate (200 mg/day) for 23 days demonstrated that ciprofibrate exhibits a shorter time to reach peak plasma concentration (Tmax) but a longer elimination half-life (t1/2) compared with fenofibrate [1]. Specifically, the study quantified that 100 mg/day ciprofibrate therapy was approximately as therapeutically effective as 200 mg/day fenofibrate. Terminal elimination half-life in patients on long-term ciprofibrate therapy ranges from 38 to 86 hours [2], compared to fenofibrate's elimination half-life of approximately 20 hours (fenofibric acid) [3]. These distinct pharmacokinetic parameters directly influence the design of clinical bioequivalence studies and the required duration of plasma sampling for accurate AUC determination.

Pharmacokinetics Half-life Fibrate comparison

Differential Lipid-Lowering Efficacy: Ciprofibrate vs. Gemfibrozil in Hyperlipidemia

A 12-week randomized, double-blind comparative study of ciprofibrate (100 mg/day) versus gemfibrozil in type II hyperlipidemic patients revealed quantifiable differences in lipid-modulating effects [1]. After 8 weeks of therapy, plasma triglyceride concentrations decreased by 43.5% with ciprofibrate and 54% with gemfibrozil (P < 0.001 vs. baseline for both) [2]. However, ciprofibrate produced a statistically significant 18.8% reduction in plasma fibrinogen concentration—a coronary risk factor—whereas gemfibrozil treatment slightly increased fibrinogen levels (+6.97%) [3]. This differential effect on fibrinogen represents a pharmacodynamic distinction between ciprofibrate and gemfibrozil that cannot be inferred from lipid panel changes alone. No significant differences were observed between treatments for total cholesterol or LDL-C reduction.

Lipid-lowering Triglycerides Fibrinogen

Optimal Research and Industrial Application Scenarios for Ciprofibrate D6 Procurement


Validated Bioanalytical Method Development for Ciprofibrate Pharmacokinetic Studies

Ciprofibrate D6 is essential for developing and validating LC-MS/MS methods that meet FDA and EMA bioanalytical method validation guidelines. Given ciprofibrate's extended elimination half-life of 38–86 hours, pharmacokinetic studies require plasma sampling over 168 hours post-dose [1]. The use of Ciprofibrate D6 as the internal standard ensures consistent recovery and matrix effect correction across long analytical batch runs, eliminating the variability introduced by non-isotopic internal standards such as bezafibrate. Procurement of high-purity (≥99% deuterated forms) Ciprofibrate D6 from suppliers providing batch-specific Certificates of Analysis is critical for methods intended to support regulatory submissions. This scenario applies to both innovator and generic ciprofibrate product development requiring bioequivalence demonstration against reference formulations [2].

Comparative Fibrate Clinical Pharmacology Trials Requiring Ciprofibrate Quantification

Clinical studies comparing ciprofibrate to alternative fibrates (gemfibrozil, fenofibrate, bezafibrate) require accurate quantification of ciprofibrate plasma concentrations to correlate exposure with observed pharmacodynamic effects. The distinct fibrinogen-lowering effect of ciprofibrate (-18.8%) not observed with gemfibrozil necessitates rigorous analytical methods to support exposure-response analyses [1]. Ciprofibrate D6 enables precise quantification without interference from co-administered fibrates or their metabolites. Additionally, the differential half-life between ciprofibrate (38–86 hours) and fenofibrate (~20 hours) requires extended sampling duration and robust internal standardization—a requirement best met with Ciprofibrate D6 rather than structural analog internal standards [2].

Stability-Indicating Methods and Metabolite Tracking in Preclinical Drug Metabolism Studies

Preclinical studies investigating ciprofibrate metabolism, including glucuronide conjugation pathways and amino acid conjugation, require reliable quantification of the parent compound in biological matrices [1]. Ciprofibrate D6 serves as the optimal internal standard for tracking ciprofibrate in the presence of its metabolites (e.g., ciprofibrate-O-β-glucuronide) due to identical chromatographic behavior and ionization characteristics. This enables accurate determination of metabolic stability, enzyme kinetics, and species-specific metabolism profiles without the confounding effects of differential matrix suppression between analyte and internal standard. The availability of additional deuterated metabolites (e.g., ciprofibrate-O-β-glucuronide-d6) from the same supply chain further supports comprehensive metabolic pathway elucidation.

Pharmaceutical Quality Control and Reference Standard Programs

Ciprofibrate D6 is procured as a fully characterized reference standard for analytical method validation and quality control testing of ciprofibrate active pharmaceutical ingredient (API) and finished drug products. The compound's established purity specifications (≥99% deuterated forms from premium suppliers) and documented analytical characterization (including NMR and high-resolution MS confirmation of isotopic purity) support its use in compliance with ICH Q2(R1) validation guidelines [1]. Laboratories establishing ciprofibrate reference standard programs should prioritize procurement of Ciprofibrate D6 with complete analytical data packages (Certificate of Analysis, MS spectra, NMR data) to satisfy regulatory inspection requirements. The compound is also suitable for use as a system suitability standard in routine ciprofibrate release testing methods.

Technical Documentation Hub

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